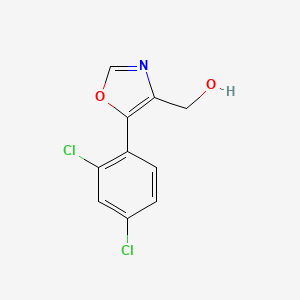

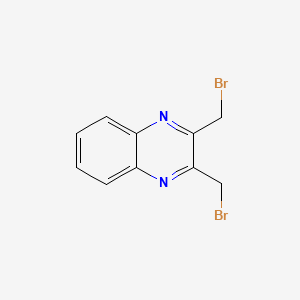

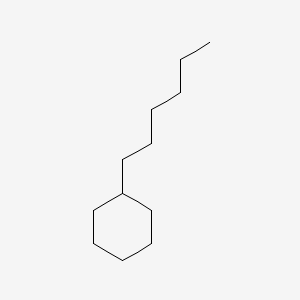

![molecular formula C14H10ClFO3 B1328840 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid CAS No. 1019348-55-0](/img/structure/B1328840.png)

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid is a compound that can be associated with benzyl-type radicals, which are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, they provide insights into related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of precursor molecules such as 2-chloro-4-fluorotoluene, which can be transformed into benzyl-type radicals through processes like corona discharge . Additionally, molecular salts of related compounds like 2-chloro-4-nitrobenzoic acid have been synthesized using a crystal engineering approach, indicating that similar methodologies could potentially be applied to synthesize the compound of interest . Furthermore, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate through a series of reactions including cyclization, N-alkylation, hydrolyzation, and chlorination suggests a multi-step synthetic route that could be adapted for 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For instance, the crystal structures of various molecular salts of 2-chloro-4-nitrobenzoic acid were determined using this technique . Similarly, the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative provides insights into the molecular conformation and intramolecular interactions that could be present in 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid .

Chemical Reactions Analysis

The reactivity of related compounds can shed light on the potential chemical reactions of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of various heterocyclic scaffolds, indicating that halogenated benzoic acids can participate in a range of chemical transformations . Additionally, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives from benzylic alcohols using a fluorination reagent suggests that halogen exchange reactions could be relevant .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. The presence of halogen bonds in the crystal structures of molecular salts of 2-chloro-4-nitrobenzoic acid highlights the role of such interactions in the stability of the crystal lattice . Moreover, the detection of N-acetylcysteinyl conjugates as minor metabolites in the urine following the administration of fluorobenzyl alcohols indicates the metabolic fate of such compounds in biological systems .

Applications De Recherche Scientifique

Metabolism and Excretion Studies

- 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid and similar compounds are studied for their metabolism and excretion in biological systems. For instance, research on 2-, 3-, and 4-fluorobenzyl alcohols has shown that their major metabolites are glycine conjugates of corresponding benzoic acids, with a minor proportion being N-acetylcysteinyl conjugates, indicating complex metabolic pathways (Blackledge, Nicholson, & Wilson, 2003).

Adsorption Studies

- Adsorption behaviors of benzoic acids, including 2-fluorobenzoic acid, on electrodes in acidic media have been investigated, shedding light on the molecular interactions of these compounds with metal surfaces (Ikezawa, Yoshida, & Ariga, 2006).

Photodecomposition Research

- Studies on chlorobenzoic acids, including 2-chlorobenzoic acid, have explored their photodecomposition, revealing how sunlight and UV irradiation lead to the formation of hydroxybenzoic acids and benzoic acid itself (Crosby & Leitis, 1969).

Thermodynamic Property Evaluation

- Research has been conducted to evaluate the thermodynamic properties of halogenosubstituted benzoic acids, including those with fluoro and chloro substituents. This is crucial for understanding their behavior in various chemical reactions and environments (Zherikova & Verevkin, 2019).

Quantum Chemistry and Pattern Recognition

- Quantum chemistry and pattern recognition methods have been applied to study a range of substituted benzoic acids. This approach helps in understanding the physicochemical properties and metabolic fates of these compounds, including those similar to 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid (Ghauri et al., 1992).

Drug Discovery Applications

- 2-Chloro-4-nitrobenzoic acid, a compound related to 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, has been used as a building block in drug discovery, particularly in the synthesis of molecular salts and cocrystals for the treatment of HIV and immune deficiency diseases (Oruganti et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c15-12-7-10(16)6-5-9(12)8-19-13-4-2-1-3-11(13)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKDSLBPQUOAMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

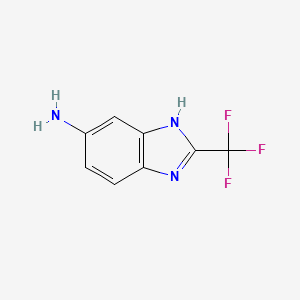

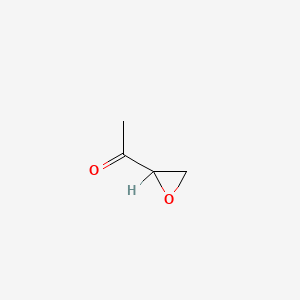

![11H-Benzo[a]carbazole](/img/structure/B1328763.png)

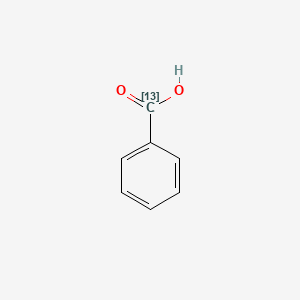

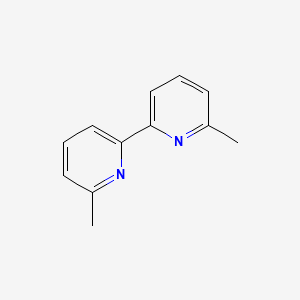

![2-Azabicyclo[2.2.2]octane](/img/structure/B1328764.png)

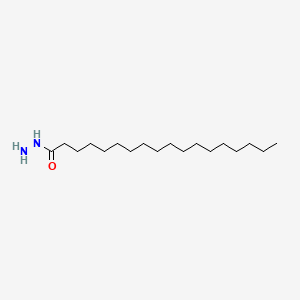

![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)